molecular formula C16H15N5OS B2725352 N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide CAS No. 2380009-64-1

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide

Cat. No. B2725352
CAS RN: 2380009-64-1
M. Wt: 325.39
InChI Key: KMVAWRCXCQMXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide, also known as Compound 1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Its unique structure and properties make it a promising candidate for various biomedical and biochemical studies.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1 is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the inhibition of tumor cell proliferation and induces cell death.
Biochemical and Physiological Effects:
This compound 1 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the activity of certain enzymes involved in cell growth and division. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1 in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer drugs. However, there are also some limitations to its use. For example, its low solubility in water can make it difficult to work with in certain experiments, and its high toxicity levels can make it challenging to work with in vivo.

Future Directions

There are several future directions for research on N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1. One potential area of research is in the development of new cancer drugs based on its structure and properties. Another potential direction is in the study of its anti-inflammatory and antioxidant properties, which could have applications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.

Synthesis Methods

The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1 involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with methyl isocyanate to form 2-(methylcarbamoyl)benzenethiol. This intermediate is then reacted with 2-bromo-1-(pyrazin-2-yl)ethanone to form the final product, this compound 1. The overall yield of the synthesis is around 50%.

Scientific Research Applications

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1 has been shown to have potential applications in various scientific research fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound 1 has potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further drug development.

properties

IUPAC Name

N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-20(11-9-21(10-11)14-8-17-6-7-18-14)16(22)15-19-12-4-2-3-5-13(12)23-15/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVAWRCXCQMXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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